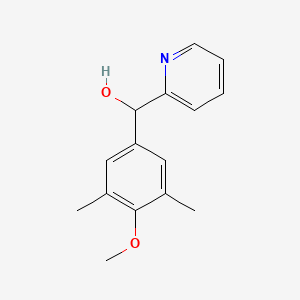
3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with methyl and methoxy groups, as well as a pyridyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and methylation steps. The initial step involves the acylation of 3,5-dimethylphenol with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent reduction of the resulting ketone to an alcohol and methylation of the phenol group yields the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, control temperature, and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the hydroxyl group.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can add to the carbonyl group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated or alkylated derivatives.
Nucleophilic Addition: Formation of secondary alcohols or tertiary alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules that can interact with various cellular targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and pyridyl groups can engage in hydrogen bonding and π-π interactions , which facilitate binding to enzymes, receptors, or other biomolecules. This interaction can modulate biological processes, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: A pyridine derivative with similar structural features.
3,5-Dimethyl-2-hydroxymethylpyridine: Another pyridine derivative with a hydroxymethyl group.
3,5-Dimethylpyrazole: A pyrazole derivative with two methyl substituents.
Uniqueness: 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol stands out due to its combination of phenyl and pyridyl groups, which provide unique chemical and biological properties
Propriétés
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-8-12(9-11(2)15(10)18-3)14(17)13-6-4-5-7-16-13/h4-9,14,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDWIWZENCCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














